pan-KRAS-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

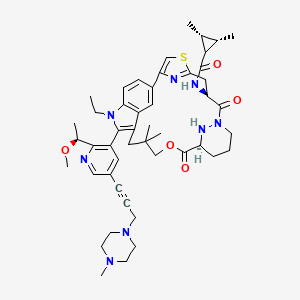

Molecular Formula |

C48H62N8O5S |

|---|---|

Molecular Weight |

863.1 g/mol |

IUPAC Name |

cis-(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]-3-pyridinyl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C48H62N8O5S/c1-9-55-40-15-14-33-23-34(40)36(44(55)35-22-32(26-49-43(35)31(4)60-8)12-10-16-54-20-18-53(7)19-21-54)25-48(5,6)28-61-47(59)37-13-11-17-56(52-37)46(58)38(24-41-50-39(33)27-62-41)51-45(57)42-29(2)30(42)3/h14-15,22-23,26-27,29-31,37-38,42,52H,9,11,13,16-21,24-25,28H2,1-8H3,(H,51,57)/t29-,30+,31-,37-,38-,42?/m0/s1 |

InChI Key |

XSBAHLJSFDWPEL-SEAFSABXSA-N |

Isomeric SMILES |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |

Canonical SMILES |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8C(C8C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pan-KRAS-IN-9: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the discovery, synthesis, and preliminary biological characterization of pan-KRAS-IN-9, a novel and potent pan-KRAS inhibitor. The information is compiled from publicly available data, primarily from the patent application WO2024060966A1. Due to the limited public availability of the full experimental details, this guide presents a comprehensive summary of the known data and supplements it with representative, illustrative protocols and a hypothetical synthesis scheme based on established methodologies in the field of KRAS inhibitor development.

Introduction to KRAS and the Rationale for a Pan-KRAS Inhibitor

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, being highly prevalent in pancreatic, colorectal, and lung adenocarcinomas. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, which drive tumorigenesis.[2]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined small molecule binding pockets on its surface. The recent development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a significant breakthrough. However, the diversity of KRAS mutations (e.g., G12D, G12V, G13D) necessitates the development of "pan-KRAS" inhibitors that are effective against a broad range of mutant forms.

This compound (also referred to as Compound 52 in associated literature) has emerged from a recent patent disclosure as a highly potent inhibitor of cancer cells harboring different KRAS mutations.[3] This technical guide aims to consolidate the available information on this promising new molecule.

Discovery of this compound (Compound 52)

This compound was disclosed in the patent application WO2024060966A1 by Chen Y.F., et al.[3] The patent describes a novel class of pan-KRAS inhibitors with a proposed mechanism of action that distinguishes them from many existing inhibitors. Instead of directly competing with GTP or binding to a specific mutant cysteine, these compounds are suggested to mediate the formation of a ternary complex between the KRAS protein and an intracellular chaperone protein, such as Cyclophilin A.[2] This ternary complex sterically hinders the interaction of KRAS with its downstream effectors, like RAF, thereby inhibiting the activation of the MAPK and PI3K-AKT signaling pathways.[2]

Quantitative Data Summary

This compound has demonstrated exceptional potency in cellular assays against cancer cell lines with different KRAS mutations. The publicly available half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | KRAS Mutation | IC50 (nM) |

| AsPC-1 | G12D | 0.24 |

| SW480 | G12V | 0.30 |

| [Source: MedchemExpress, citing WO2024060966A1][3] |

Chemical Synthesis of this compound

The detailed, step-by-step synthesis of this compound (Compound 52) is described within the examples of the patent WO2024060966A1. However, the full text of the patent is not publicly available at the time of this writing. Therefore, a hypothetical, representative multi-step synthesis for a structurally related pan-KRAS inhibitor is presented below to illustrate a plausible synthetic strategy. This is for educational purposes only and does not represent the actual synthesis of this compound.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for the class of compounds including this compound involves the formation of a ternary complex, which is a novel and promising strategy for inhibiting KRAS function. The following diagram illustrates this proposed mechanism and the subsequent inhibition of downstream signaling.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet publicly available. Below are representative protocols for key assays typically used in the characterization of pan-KRAS inhibitors. These are intended to be illustrative of the general methodologies.

Cell Proliferation Assay (MTS/MTT Assay)

This assay is used to determine the IC50 value of a compound against cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., AsPC-1, SW480) are harvested during their exponential growth phase. Cells are counted, and viability is assessed using Trypan Blue. Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: A stock solution of this compound is serially diluted in complete growth medium to achieve a range of final concentrations (e.g., from 10 µM to 0.01 nM). The medium from the seeded plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO in medium) is also included.

-

Incubation: The plates are incubated for 72-120 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: After incubation, 20 µL of MTS or MTT reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 values are calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Pathway Modulation

This assay is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the KRAS signaling pathway.

-

Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 2, 6, or 24 hours). After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

This compound is a novel and highly potent pan-KRAS inhibitor with a promising and distinct mechanism of action. The preliminary data indicates its potential to be effective against a range of KRAS-mutant cancers, addressing a significant unmet need in oncology.

Further research is required to fully elucidate the therapeutic potential of this compound. This includes a more comprehensive evaluation of its activity against a broader panel of KRAS mutant and wild-type cell lines, detailed biochemical and biophysical characterization of the ternary complex formation, and in vivo efficacy and pharmacokinetic studies in preclinical cancer models. The public release of the full experimental data from the patent and subsequent peer-reviewed publications will be crucial for the continued development and understanding of this exciting new compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and experimental protocols described herein are representative examples and may not reflect the exact procedures used for the synthesis and characterization of this compound. The information provided is based on publicly available data at the time of writing, and further details are expected to emerge as research progresses.

References

Pan-KRAS Inhibition: A Technical Guide to the Core Mechanism of Action

Disclaimer: Publicly available information on the specific pan-KRAS inhibitor, pan-KRAS-IN-9 , is limited. This guide provides a comprehensive overview of the mechanism of action of pan-KRAS inhibitors by drawing on data from well-characterized compounds in this class. The principles and methodologies described herein are representative of the field and provide a framework for understanding the potential mechanism of this compound.

Executive Summary

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The development of pan-KRAS inhibitors, which target multiple KRAS mutants, represents a significant advancement in precision oncology. These inhibitors typically function by either directly binding to KRAS and locking it in an inactive state or by preventing its activation by interacting with regulatory proteins. This guide details the core mechanisms of action of pan-KRAS inhibitors, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in this field.

The KRAS Signaling Pathway and Points of Pan-Inhibitor Intervention

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS promotes cell growth, proliferation, and survival by activating downstream signaling cascades, most notably the MAPK and PI3K-AKT pathways. Pan-KRAS inhibitors are designed to disrupt this cycle and prevent downstream signaling.

Mechanisms of Action of Pan-KRAS Inhibitors

Pan-KRAS inhibitors can be broadly categorized into two main classes based on their mechanism of action:

-

SOS1 Interaction Inhibitors: These molecules, such as BAY-293 , prevent the activation of KRAS by disrupting the interaction between KRAS and Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF). By blocking this interaction, these inhibitors prevent the exchange of GDP for GTP, thus keeping KRAS in its inactive state.

-

Direct KRAS Binders: This class of inhibitors binds directly to the KRAS protein.

-

Some, like BI-2852 , bind to a pocket between switch I and II, present in both the active and inactive forms of KRAS. This binding sterically hinders the interaction with GEFs, GAPs (GTPase-activating proteins), and downstream effectors.

-

Others, such as BI-2865 , preferentially bind to the inactive, GDP-bound "OFF" state of KRAS. This stabilizes the inactive conformation and prevents nucleotide cycling to the active "ON" state. A key advantage of this mechanism is its potential for reduced toxicity, as it spares other RAS isoforms like HRAS and NRAS, which may be important for normal cellular function.[1][2]

-

Quantitative Data for Pan-KRAS Inhibitors

The potency and binding affinity of pan-KRAS inhibitors are determined through various biochemical and cell-based assays. The data below is compiled for several well-studied pan-KRAS inhibitors.

| Compound | Target/Mechanism | Assay Type | Value | Target/Cell Line | Reference |

| This compound | Pan-KRAS inhibitor | Cell Proliferation | IC50: 0.24 nM | AsPC-1 (G12D) | [3] |

| Cell Proliferation | IC50: 0.30 nM | SW480 (G12V) | [3] | ||

| BI-2865 | Direct KRAS binder (inactive state) | Binding Affinity (KD) | 4.5 nM | KRAS G12C | [4] |

| Binding Affinity (KD) | 32 nM | KRAS G12D | [4] | ||

| Binding Affinity (KD) | 26 nM | KRAS G12V | [4] | ||

| Binding Affinity (KD) | 4.3 nM | KRAS G13D | [4] | ||

| Cell Proliferation | IC50: ~140 nM | BaF3 (KRAS G12C/D/V) | [4] | ||

| BAY-293 | SOS1 Interaction Inhibitor | Protein Interaction | IC50: 21 nM | KRAS-SOS1 | [5] |

| Cell Proliferation | IC50: 595 - 3580 nM | K-562, MOLM-13, NCI-H358, Calu-1 | [5] | ||

| BI-2852 | Direct KRAS binder (switch I/II pocket) | Binding Affinity (KD) | 740 nM | GTP-KRAS G12D | [6] |

| Protein Interaction | IC50: 490 nM | KRAS G12D-SOS1 | [6] | ||

| pERK Inhibition | EC50: 5.8 µM | NCI-H358 | [6] |

Experimental Protocols

The characterization of pan-KRAS inhibitors involves a suite of biochemical and cellular assays to determine their binding affinity, mechanism of inhibition, and cellular potency.

Generalized Experimental Workflow

The discovery and characterization of a novel pan-KRAS inhibitor typically follows a multi-step process.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.[4]

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

-

CellTiter-Glo® Reagent

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Cells in culture medium

-

Test compound (pan-KRAS inhibitor)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined density (e.g., 1,000-5,000 cells/well for a 96-well plate) in 100 µL of culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Compound Treatment: Add serial dilutions of the pan-KRAS inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate for the desired treatment period (e.g., 72 hours).

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

-

Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a luminometer.

-

Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a suitable software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Isothermal titration calorimeter

-

Purified KRAS protein

-

Pan-KRAS inhibitor

-

Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

Generalized Procedure:

-

Sample Preparation: Dialyze the purified KRAS protein and dissolve the inhibitor in the same dialysis buffer to minimize buffer mismatch effects.

-

Concentration Determination: Accurately determine the concentrations of the protein and inhibitor.

-

ITC Setup: Load the KRAS protein into the sample cell and the inhibitor into the injection syringe.

-

Titration: Perform a series of small injections of the inhibitor into the protein solution at a constant temperature.

-

Data Acquisition: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).

AlphaScreen Assay for KRAS-SOS1 Interaction

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction between two molecules. Proximity of donor and acceptor beads, brought together by the interacting proteins, results in a luminescent signal.

Materials:

-

His-tagged SOS1 protein

-

GST-tagged KRAS protein

-

Anti-His AlphaLISA Acceptor beads

-

Glutathione Donor beads

-

GTP

-

Assay buffer

-

Microplate reader capable of AlphaScreen detection

Generalized Procedure:

-

Reagent Preparation: Prepare working solutions of the proteins, inhibitor, and beads in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the pan-KRAS inhibitor, His-tagged SOS1, and GST-tagged KRAS.

-

Nucleotide Exchange: Add GTP to initiate the interaction.

-

Incubation: Incubate the mixture to allow for protein-protein interaction.

-

Bead Addition: Add the Glutathione Donor beads and Anti-His AlphaLISA Acceptor beads.

-

Incubation: Incubate in the dark to allow for bead-protein binding.

-

Detection: Read the plate on an AlphaScreen-capable microplate reader.

-

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the KRAS-SOS1 interaction. Calculate IC50 values from the dose-response curve.

Mechanisms of Resistance to Pan-KRAS Inhibitors

Despite the promise of pan-KRAS inhibitors, the development of resistance is a significant clinical challenge. Resistance can arise through several mechanisms:

-

On-Target Mutations: Secondary mutations in the KRAS gene can alter the drug-binding pocket, reducing the inhibitor's affinity.

-

KRAS Amplification: Increased copy number of the mutant KRAS allele can overcome the effects of the inhibitor.[2]

-

Bypass Signaling: Activation of alternative signaling pathways can compensate for the inhibition of KRAS. This often involves the reactivation of the MAPK pathway through upstream components like EGFR or downstream effectors.[7]

-

Histologic Transformation: In some cases, tumors can change their cellular identity (e.g., from adenocarcinoma to squamous cell carcinoma) to a state that is less dependent on KRAS signaling.

Conclusion

Pan-KRAS inhibitors represent a promising therapeutic strategy for a wide range of KRAS-mutant cancers. Their mechanisms of action, primarily centered on preventing KRAS activation or locking it in an inactive state, have shown significant preclinical and emerging clinical activity. Understanding the nuances of their interaction with KRAS, the downstream signaling consequences, and the inevitable emergence of resistance is critical for the continued development of more effective therapies. The methodologies and data presented in this guide provide a foundational understanding for professionals dedicated to advancing the field of KRAS-targeted cancer therapy. Further research into compounds like this compound will be essential to fully characterize their potential and place within this evolving therapeutic landscape.

References

- 1. youtube.com [youtube.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 4. ch.promega.com [ch.promega.com]

- 5. promega.com [promega.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Pan-KRAS-IN-9: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of pan-KRAS-IN-9, a potent and selective pan-KRAS inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and biological activity of this compound.

Core Chemical Properties

This compound, also referred to as Compound 52 in patent literature, is a novel small molecule inhibitor of KRAS. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(4-((1S,2S)-2-((1-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-5-yl)oxy)cyclohexan-1-ol)piperazin-1-yl)-N-(1-methylpiperidin-4-yl)acetamide | Generated from SMILES |

| Molecular Formula | C48H62N8O5S | [1] |

| Molecular Weight | 863.12 g/mol | [1] |

| SMILES String | CO--INVALID-LINK--C(N=C1)=--INVALID-LINK--[C@@H]6C)=O)C(N7CCC[C@@H]3N7)=O)=N5)=CC=C4N2CC">C@@C=C1C#CCN8CCN(C)CC8 | [1] |

| Appearance | Solid | Vendor Information |

| CAS Number | Not available |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Mechanism of Action

This compound functions as a pan-KRAS inhibitor, meaning it targets multiple mutated forms of the KRAS protein. Its mechanism of action involves mediating the formation of a ternary complex between the intracellular chaperone protein, Cyclophilin A, and the KRAS protein. This complex formation sterically hinders the interaction of KRAS with its downstream effector proteins, such as RAF, thereby inhibiting the activation of critical signaling pathways like the MAPK and PI3K-AKT pathways. This ultimately leads to a reduction in cancer cell proliferation and tumor growth.

Caption: this compound Mechanism of Action.

Biological Activity

This compound demonstrates potent inhibitory activity against cancer cell lines harboring KRAS mutations. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | KRAS Mutation | IC50 (nM) | Source |

| AsPC-1 | G12D | 0.24 | [1] |

| SW480 | G12V | 0.30 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in patent application WO2024060966A1. The following are summaries of key experimental procedures.

Synthesis of this compound (Compound 52)

The synthesis of this compound is a multi-step process. While the full detailed synthesis is outlined in the patent WO2024060966A1, a general overview involves the coupling of key intermediates. The final compound is purified by reverse preparative HPLC. Characterization is performed using ESI-MS and 1H NMR.

Caption: General Synthetic Workflow for this compound.

Cell Proliferation Assay

The anti-proliferative activity of this compound is determined using a standard cell viability assay.

-

Cell Culture: Cancer cell lines (e.g., AsPC-1, SW480) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

pERK Inhibition Assay

The ability of this compound to inhibit the MAPK signaling pathway is assessed by measuring the phosphorylation of ERK (pERK).

-

Cell Culture and Seeding: Similar to the proliferation assay, cells are cultured and seeded in plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a defined period.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Quantification of pERK: The levels of phosphorylated ERK and total ERK are quantified using a method such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The IC50 for pERK inhibition is determined from the dose-response curve.

Conclusion

This compound is a highly potent pan-KRAS inhibitor with a novel mechanism of action. Its ability to effectively inhibit the proliferation of cancer cells with various KRAS mutations makes it a valuable tool for cancer research and a promising candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the properties and therapeutic potential of this compound.

References

Pan-KRAS-IN-9: A Technical Overview of a Novel Pan-KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The development of inhibitors targeting KRAS has been a long-standing challenge in oncology. Recently, a new class of molecules known as pan-KRAS inhibitors has emerged, offering the potential to target multiple KRAS variants. This technical guide focuses on pan-KRAS-IN-9 (also known as Compound 52), a novel and potent pan-KRAS inhibitor. Due to the limited publicly available data on this compound, this document summarizes the existing information and provides a general framework for the experimental evaluation of such inhibitors.

Quantitative Data for this compound

The currently available data on this compound primarily focuses on its potent anti-proliferative activity in cancer cell lines harboring specific KRAS mutations. Direct binding affinity and kinetic data are not yet publicly detailed.

| Parameter | Cell Line | KRAS Mutation | Value | Reference |

| IC50 | AsPC-1 | G12D | 0.24 nM | [1] |

| IC50 | SW480 | G12V | 0.30 nM | [1] |

Note: The IC50 values represent the concentration of this compound required to inhibit the proliferation of the respective cell lines by 50%. This indicates high potency in a cellular context. However, direct target engagement, binding affinity (Kd), and kinetic parameters (kon, koff) have not been disclosed in the available literature.

General Mechanism of Action of Pan-KRAS Inhibitors

Pan-KRAS inhibitors are designed to bind to KRAS and disrupt its function, irrespective of the specific mutation in many cases. These inhibitors can function through various mechanisms, including:

-

Inhibiting Nucleotide Exchange: KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. Some pan-KRAS inhibitors block the exchange of GDP for GTP, which is essential for KRAS activation. This traps KRAS in its inactive state.

-

Disrupting Effector Protein Interaction: Once activated (GTP-bound), KRAS interacts with downstream effector proteins like RAF and PI3K to initiate signaling cascades that drive cell proliferation and survival. Pan-KRAS inhibitors can bind to KRAS in a way that prevents these interactions.

The high potency of this compound in cell-based assays suggests it effectively modulates KRAS signaling pathways.

Signaling Pathway

The KRAS signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation due to mutations is a hallmark of many cancers. A simplified representation of the core KRAS signaling cascade is provided below.

References

Unveiling the Potency of pan-KRAS-IN-9 Against the KRAS G12V Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activity of pan-KRAS-IN-9, a novel pan-KRAS inhibitor, against the KRAS G12V mutation, one of the key drivers in various cancers. This document outlines the quantitative efficacy of this compound, details the experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Efficacy of this compound

This compound, also identified as Compound 52, has demonstrated potent and specific inhibitory activity against cancer cell lines harboring KRAS mutations.[1][2][3][4] Notably, its efficacy against the KRAS G12V mutation is highlighted by a low nanomolar half-maximal inhibitory concentration (IC50), indicating strong potential for therapeutic development.

| Cell Line | KRAS Mutation | IC50 (nM) |

| SW480 | G12V | 0.30 |

| AsPC-1 | G12D | 0.24 |

| Table 1: In vitro cell proliferation inhibition data for this compound against KRAS-mutant cancer cell lines.[1][2][3][4] |

The KRAS G12V Signaling Cascade

The KRAS G12V mutation results in a constitutively active KRAS protein, which perpetually drives downstream signaling pathways, leading to uncontrolled cell growth, proliferation, and survival. The primary signaling cascades activated by oncogenic KRAS include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6][7][8] this compound is designed to inhibit the function of the mutated KRAS protein, thereby blocking these downstream oncogenic signals.

Experimental Protocols

The characterization of a pan-KRAS inhibitor like this compound against the KRAS G12V mutation involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Workflow:

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | KRAS抑制剂 | MCE [medchemexpress.cn]

- 4. targetmol.cn [targetmol.cn]

- 5. aacrjournals.org [aacrjournals.org]

- 6. STAT3 inhibitor sensitized KRAS-mutant lung cancers to RAF inhibitor by activating MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pan-KRAS-IN-9: A Technical Guide to its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a frequently mutated oncogene in human cancers, driving tumor progression through the activation of downstream signaling pathways. The development of inhibitors that can target multiple KRAS mutants, known as pan-KRAS inhibitors, represents a significant therapeutic strategy. This technical guide focuses on pan-KRAS-IN-9 (also known as Compound 52), a novel and potent pan-KRAS inhibitor. Due to the limited public availability of detailed data on this compound, this guide will also incorporate representative data from other well-characterized pan-KRAS inhibitors, such as BI-2852 and BAY-293, to provide a comprehensive understanding of the mechanism and effects of this class of compounds.

This compound is a potent inhibitor of cellular proliferation in KRAS-mutant cancer cell lines.[1] Its mechanism of action is believed to involve the formation of a ternary complex between the inhibitor, an intracellular chaperone protein (such as Cyclophilin A), and the KRAS protein. This complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting the activation of critical signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.

Quantitative Data on Inhibitor Potency

The following tables summarize the available quantitative data on the inhibitory effects of this compound and other representative pan-KRAS inhibitors.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | KRAS Mutation | IC50 (nM) |

| AsPC-1 | G12D | 0.24[1] |

| SW480 | G12V | 0.30[1] |

Table 2: Representative Anti-proliferative Activity of Other Pan-KRAS Inhibitors

| Inhibitor | Cell Line | KRAS Mutation | IC50 (µM) |

| BI-2852 | Various PDAC cell lines | G12D, G12V, etc. | 18.83 to >100[2] |

| BAY-293 | Various PDAC cell lines | G12D, G12V, etc. | 0.95 to 6.64[2] |

| BAY-293 | Various NSCLC cell lines | Various | 1.29 to 17.84[2] |

| BAY-293 | Various CRC cell lines | Various | 1.15 to 5.26[2] |

Table 3: Representative Effects of Pan-KRAS Inhibitors on Downstream Signaling

| Inhibitor | Cell Line | Treatment | Effect on pERK | Effect on pAKT |

| BAY-293 | PANC-1 (G12D) | 2.5 µM for 3h | Inhibition[2] | - |

| BAY-293 | PANC-1 (G12D) | 2.5 µM for 72h | Rebound | Rebound[2] |

| BI-2852 | H358 (G12C) | Low µM | Inhibition (EC50 = 5.8 µM) | - |

Signaling Pathways

KRAS, upon activation, triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and differentiation. The two primary pathways affected by pan-KRAS inhibitors are the MAPK/ERK pathway and the PI3K/AKT pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and division. Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression. Pan-KRAS inhibitors, by preventing the interaction of KRAS with RAF, effectively block this entire cascade.

Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.

PI3K/AKT Pathway

The PI3K/AKT pathway is another critical downstream effector of KRAS, playing a key role in cell survival and metabolism. Activated KRAS binds to and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a variety of downstream targets to promote cell survival.

References

Preclinical Evaluation of pan-KRAS Inhibitors in Pancreatic Cancer: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the preclinical evaluation of pan-KRAS inhibitors in the context of pancreatic cancer. While this document aims to be an in-depth resource, publically available preclinical data for the specific compound pan-KRAS-IN-9 (also known as Compound 52) is currently limited. The primary source of information for this compound appears to be the patent application WO2024060966A1 [1]. What is known is that this compound inhibits the proliferation of the KRAS G12D mutant pancreatic cancer cell line AsPC-1 with an IC50 of 0.24 nM and the KRAS G12V mutant cell line SW480 with an IC50 of 0.30 nM[2].

Given the limited specific data on this compound, this guide will draw upon publicly available preclinical data from other well-characterized pan-KRAS inhibitors to provide a representative technical framework for the evaluation of this class of compounds in pancreatic cancer. This includes compounds such as BI-2852, BAY-293, and BI-2493, which have been subjects of recent preclinical research.

Introduction to pan-KRAS Inhibition in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a five-year survival rate of less than 10%. A key driver of PDAC is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene, which is mutated in over 90% of cases. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation, survival, and differentiation. The development of inhibitors that can target multiple KRAS mutants, known as pan-KRAS inhibitors, represents a promising therapeutic strategy.

Mechanism of Action of pan-KRAS Inhibitors

Pan-KRAS inhibitors employ several mechanisms to counteract the effects of mutant KRAS. One common strategy is to disrupt the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS, thereby activating it. By preventing this interaction, these inhibitors can reduce the levels of active, GTP-bound KRAS. Another approach involves targeting the inactive, GDP-bound state of KRAS, preventing its subsequent activation.

Signaling Pathway of KRAS and Point of Intervention for pan-KRAS Inhibitors

Caption: A diagram illustrating the KRAS signaling pathway and the inhibitory action of pan-KRAS inhibitors on the KRAS-SOS1 interaction.

Quantitative Data Presentation

The following tables summarize representative preclinical data for various pan-KRAS inhibitors in pancreatic cancer cell lines.

Table 1: In Vitro Efficacy of pan-KRAS Inhibitors in Pancreatic Cancer Cell Lines

| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| This compound | AsPC-1 | G12D | 0.24 | [2] |

| BAY-293 | PANC-1 | G12D | ~1000 | [3] |

| BI-2852 | PANC-1 | G12D | >10000 | [3] |

Note: IC50 values can vary depending on the assay conditions.

Table 2: In Vivo Efficacy of a pan-KRAS Inhibitor in a Pancreatic Cancer Model

| Compound | Animal Model | Dosing | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| BI-2493 | Pancreatic Cancer Xenograft | Oral, daily | Significant suppression | Prolonged survival | [4] |

Detailed quantitative data on tumor growth inhibition percentages and survival statistics for BI-2493 were not specified in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments used in the evaluation of pan-KRAS inhibitors.

Cell Viability Assay

Objective: To determine the concentration-dependent effect of a pan-KRAS inhibitor on the proliferation of pancreatic cancer cells.

Methodology:

-

Cell Seeding: Pancreatic cancer cells (e.g., AsPC-1, PANC-1) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The pan-KRAS inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercial assay kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blot Analysis

Objective: To assess the effect of a pan-KRAS inhibitor on the phosphorylation status of key downstream signaling proteins in the KRAS pathway.

Methodology:

-

Cell Lysis: Pancreatic cancer cells are treated with the pan-KRAS inhibitor at various concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a pan-KRAS inhibitor in a living organism.

Methodology:

-

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of pancreatic cancer cells (e.g., 1 x 10^6 AsPC-1 cells) in Matrigel.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Compound Administration: The pan-KRAS inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot). The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation

Caption: A flowchart outlining the typical preclinical evaluation process for a pan-KRAS inhibitor in pancreatic cancer.

Conclusion

The development of pan-KRAS inhibitors holds significant promise for the treatment of pancreatic cancer. The preclinical evaluation of these compounds requires a rigorous and multi-faceted approach, encompassing in vitro assays to determine potency and mechanism of action, as well as in vivo studies to assess efficacy and safety. While detailed preclinical data for this compound is not yet widely available, the methodologies and data from other pan-KRAS inhibitors provide a solid framework for its continued investigation and for the broader field of KRAS-targeted therapies in pancreatic cancer. Further research and publication of data from studies on compounds like this compound are eagerly awaited by the scientific community.

References

- 1. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

Pan-KRAS Inhibition in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in non-small cell lung cancer (NSCLC), making it a critical target for therapeutic development. While historically considered "undruggable," recent advances have led to the development of specific KRAS inhibitors. Pan-KRAS inhibitors, designed to target multiple KRAS mutants, represent a promising strategy to address a broader range of KRAS-driven cancers. This technical guide provides a detailed overview of the preclinical evaluation of pan-KRAS inhibitors in NSCLC models, using the well-documented inhibitors BI-2493 and BI-2865 as primary examples, due to the limited public information on a specific entity designated "pan-KRAS-IN-9".

Core Concept: Mechanism of Action of Pan-KRAS Inhibitors

Pan-KRAS inhibitors like BI-2493 and BI-2865 are non-covalent, reversible inhibitors that bind to the inactive, GDP-bound state of KRAS. This binding prevents the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF). By blocking this interaction, these inhibitors prevent the exchange of GDP for GTP, thus locking KRAS in its inactive "OFF" state and inhibiting downstream oncogenic signaling.[1][2] A key advantage of this mechanism is its activity against a wide spectrum of KRAS mutations, as well as in tumors with KRAS wild-type amplification.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative pan-KRAS inhibitors in NSCLC models.

Table 1: In Vitro Anti-proliferative Activity of Pan-KRAS Inhibitors in NSCLC Cell Lines

| Cell Line | KRAS Status | Inhibitor | IC50 (nmol/L) | Reference |

| NCI-H358 | G12C | BI-2493 | Not explicitly stated, but showed sensitivity | [4] |

| DMS 53 | WT Amplification | BI-2493 | ~598 (mean for CN > 7) | [1][5] |

| DMS 53 | WT Amplification | BI-2865 | ~315 (mean for CN > 7) | [1] |

| NCI-H661 | WT (CN < 7) | BI-2493 | >4000 | [1] |

| NCI-H838 | WT (CN < 7) | BI-2493 | >4000 | [1] |

| NCI-H520 | WT (non-amplified) | BI-2493 | >4000 | [1] |

Table 2: In Vivo Efficacy of Pan-KRAS Inhibitors in NSCLC Xenograft Models

| Model | KRAS Status | Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H358 CDX | G12C | BI-2493 | 30 mg/kg, oral, twice daily | 90% after 18 days | [4] |

| DMS 53 CDX | WT Amplification | BI-2493 | 30 or 90 mg/kg, oral, twice daily | Showed tumor growth delay | [5] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of a compound on cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., NCI-H358, DMS 53)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

Pan-KRAS inhibitor stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[7]

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count NSCLC cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the pan-KRAS inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 120 hours) at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[7]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][10]

-

Absorbance Reading: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

In Vivo NSCLC Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pan-KRAS inhibitor in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

NSCLC cells (e.g., NCI-H358, DMS 53)

-

Matrigel (optional)

-

Pan-KRAS inhibitor formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the pan-KRAS inhibitor (e.g., BI-2493 at 30 or 90 mg/kg) or vehicle control orally, typically twice daily.[4][5]

-

Monitoring: Measure tumor volume with calipers (Volume = (length x width²)/2) and monitor the body weight of the mice regularly (e.g., 2-3 times per week) to assess toxicity.[4]

-

Endpoint: Continue treatment for a predetermined period (e.g., 18-21 days) or until tumors in the control group reach a specified size.[4] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the difference in tumor volume between the treated and control groups.

Western Blot Analysis of KRAS Signaling Pathway

This method is used to detect changes in the protein levels and phosphorylation status of key components of the KRAS signaling pathway.

Materials:

-

NSCLC cells treated with a pan-KRAS inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with lysis buffer, and quantify the protein concentration.

-

SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.[12]

Visualizations

KRAS Signaling Pathway in NSCLC

Caption: KRAS signaling pathway and the mechanism of pan-KRAS inhibitors.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro evaluation of pan-KRAS inhibitors.

References

- 1. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay [bio-protocol.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchhub.com [researchhub.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

Pan-KRAS-IN-9 for Colorectal Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the KRAS oncogene are prevalent in approximately 40-50% of colorectal cancers (CRCs), rendering them resistant to standard therapies such as EGFR inhibitors.[1][2] The development of direct KRAS inhibitors has been a long-standing challenge in oncology. Pan-KRAS-IN-9 emerges as a novel investigational inhibitor with a unique mechanism of action, distinct from previous allele-specific inhibitors. This technical guide provides an in-depth overview of this compound, its mechanism, and its potential application in colorectal cancer research. It includes a compilation of available preclinical data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of KRAS-Mutated Colorectal Cancer

Colorectal cancer is a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the KRAS gene, most commonly at codons 12 and 13.[1][3] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative and survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT cascades.[4] The presence of a KRAS mutation is a negative predictive biomarker for response to anti-EGFR therapies, highlighting the urgent need for effective drugs that can directly target mutant KRAS.[5]

While the approval of KRAS G12C-specific inhibitors has marked a significant breakthrough, these agents are only effective in the small percentage of CRC patients harboring this specific mutation.[1] The development of "pan-KRAS" inhibitors, capable of targeting multiple KRAS variants, represents a promising strategy to address a much broader patient population.

This compound: A Novel Pan-Inhibitor

This compound (also referred to as Compound 52 in patent WO2024060966A1) is a novel, potent pan-KRAS inhibitor.[6] Unlike covalent inhibitors that target a specific cysteine residue in the G12C mutant, this compound employs a distinct mechanism of action.

Mechanism of Action

This compound functions by mediating the formation of a ternary complex between the KRAS protein and an intracellular chaperone protein, such as Cyclophilin A.[7] This induced-proximity mechanism effectively sequesters KRAS and sterically hinders its interaction with downstream effector proteins like RAF. By preventing this crucial interaction, this compound blocks the activation of the MAPK and PI3K-AKT signaling pathways, thereby inhibiting tumor cell proliferation and survival.[7]

Data Presentation

In Vitro Antiproliferative Activity

Quantitative data on the antiproliferative activity of this compound in a broad panel of colorectal cancer cell lines is essential to validate its "pan-KRAS" designation. While extensive data for this compound is not yet publicly available, the following table includes the known data point and representative data from another pan-KRAS inhibitor, BI-2493, to illustrate the expected profile.

| Cell Line | KRAS Mutation | Tissue of Origin | This compound IC50 (nM) | Representative Pan-KRAS Inhibitor IC50 (nM) (BI-2493) |

| SW480 | G12V | Colorectal | 0.30[6] | 2 |

| HCT116 | G13D | Colorectal | Data not available | 10 |

| LoVo | G13D | Colorectal | Data not available | 8 |

| DLD-1 | G13D | Colorectal | Data not available | 12 |

| AsPC-1 | G12D | Pancreatic | 0.24[6] | 4 |

Data for HCT116, LoVo, and DLD-1 are representative values from a similar pan-KRAS inhibitor (BI-2493) to demonstrate expected activity against other KRAS mutations.

In Vivo Efficacy

Preclinical in vivo studies are critical to assess the therapeutic potential of this compound. The following table presents representative data from a study of the pan-KRAS inhibitor BI-2493 in a colorectal cancer xenograft model to illustrate the type of data generated in such experiments.

| Animal Model | Tumor Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Nude Mice | SW480 (KRAS G12V) Xenograft | BI-2493 (30 mg/kg) | Oral, twice daily | 57% | [6] |

| Nude Mice | SW480 (KRAS G12V) Xenograft | BI-2493 (90 mg/kg) | Oral, twice daily | 84% | [6] |

Mandatory Visualizations

KRAS Signaling Pathway in Colorectal Cancer

Experimental Workflow for Evaluating this compound

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., SW480, HCT116, DLD-1, LoVo)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or MTT reagent (5 mg/mL in PBS)

-

Solubilization solution for MTT (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 10 µM down to 0.1 nM, with a DMSO control.

-

Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or DMSO control to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS/MTT Addition:

-

For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.[7][8]

-

For MTT: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. Shake the plate for 15 minutes.[9][10]

-

-

Absorbance Measurement: Read the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Western Blotting for Pathway Modulation

This protocol is to assess the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.

Materials:

-

6-well cell culture plates

-

Colorectal cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.[11]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with antibodies against total ERK, total AKT, and the loading control.

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Colorectal Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

-

Colorectal cancer cell line (e.g., SW480)

-

Matrigel

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.[12]

-

Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers every 2-3 days. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=7-10 mice per group).

-

Treatment Administration: Administer this compound orally at predetermined doses (e.g., 30 mg/kg and 90 mg/kg) according to a specific schedule (e.g., twice daily). The control group receives the vehicle on the same schedule.[6]

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Observe the general health and behavior of the mice.

-

-

Study Endpoint: The study may be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) percentage at the end of the study.

-

Analyze the body weight data to assess toxicity.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).

-

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of KRAS-mutant colorectal cancer due to its unique mechanism of action that allows it to inhibit a broad range of KRAS mutations. The preclinical data, although still emerging, suggests potent anti-proliferative activity. The experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of this compound and similar compounds in the context of colorectal cancer. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this targeted approach.

References

- 1. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS inhibition in metastatic colorectal cancer: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thno.org [thno.org]

- 5. KRAS inhibition in metastatic colorectal cancer – An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Counting & Health Analysis [sigmaaldrich.com]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. altogenlabs.com [altogenlabs.com]

Pan-KRAS Inhibitors: A Technical Guide to Disrupting Oncogenic Signaling and Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pan-KRAS inhibitors, a promising class of therapeutic agents designed to target cancers driven by mutations in the KRAS oncogene. While specific data on a compound designated "pan-KRAS-IN-9" is limited, this document will delve into the well-characterized mechanisms and cellular effects of representative pan-KRAS inhibitors, using available data as a framework to understand their role in inhibiting cell proliferation. We will examine their mechanism of action, impact on downstream signaling pathways, and the experimental protocols used to evaluate their efficacy.

Introduction to KRAS and the Rationale for Pan-Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, including pancreatic, colorectal, and non-small cell lung cancers, leading to constitutively active KRAS signaling and uncontrolled cell proliferation.[1][2]

Historically, KRAS has been considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. The development of allele-specific inhibitors, such as those targeting the KRAS G12C mutation, has been a significant breakthrough. However, these inhibitors are effective in only a subset of KRAS-mutant cancers.[3] Pan-KRAS inhibitors represent a broader therapeutic strategy, aiming to inhibit multiple common KRAS mutants (e.g., G12D, G12V, G13D) and potentially overcome resistance mechanisms.[3][4][5]

Mechanism of Action of Pan-KRAS Inhibitors

Pan-KRAS inhibitors can be broadly categorized based on their strategy for disrupting KRAS signaling:

-

Inhibitors of Nucleotide Exchange: A predominant mechanism involves blocking the interaction between KRAS and Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1).[1][6] By preventing the exchange of GDP for GTP, these inhibitors lock KRAS in its inactive state, thereby abrogating downstream signaling.[1]

-

Targeting the Inactive State: Some pan-KRAS inhibitors are designed to selectively bind to the inactive, GDP-bound conformation of KRAS.[3][7] This prevents its activation and subsequent engagement with effector proteins.

-

Targeting the Active State: An alternative approach involves inhibitors that bind to the active, GTP-bound state of KRAS, preventing it from interacting with its downstream effectors.[2]

The ultimate outcome of these mechanisms is the suppression of key downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[3][6]

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of pan-KRAS inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound | Cell Line | KRAS Mutation | IC50 (nM) |

| This compound (Compound 52) | AsPC-1 | G12D | 0.24[8] |

| SW480 | G12V | 0.30[8] | |

| BAY-293 | Various PDAC cell lines | Multiple | 950 - 6640[1] |

| Various CRC cell lines | Multiple | 1150 - 5260[1] | |

| BI-2852 | Various PDAC cell lines | Multiple | 18830 - >100000[1] |

| Various CRC cell lines | Multiple | 19210 - >100000[1] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to study pan-KRAS inhibitors, the following diagrams are provided.

Caption: Simplified KRAS signaling pathway and points of intervention for pan-KRAS inhibitors.

Caption: General workflow for a cell proliferation assay to determine IC50 values.

Key Experimental Protocols

The evaluation of pan-KRAS inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Cell Proliferation (Viability) Assay

This assay determines the concentration of an inhibitor required to reduce cell growth by 50% (IC50).

-

Cell Seeding: Cancer cell lines (e.g., AsPC-1, SW480, PANC-1) are seeded in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media.[7] The plates are then incubated overnight to allow for cell attachment.

-

Compound Treatment: The pan-KRAS inhibitor is serially diluted in DMSO to create a range of concentrations. These dilutions are then added to the cell plates. A DMSO-only control is also included.

-

Incubation: The treated plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: After incubation, a cell viability reagent such as AlamarBlue or CellTiter-Glo® is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The fluorescence or luminescence is measured using a plate reader. The data is normalized to the DMSO control, and the IC50 values are calculated using a non-linear regression curve fit.

Western Blotting for Phospho-ERK Inhibition

This technique is used to confirm that the pan-KRAS inhibitor is blocking the intended downstream signaling pathway.

-

Cell Lysis: Cells are seeded and treated with the pan-KRAS inhibitor for a shorter duration (e.g., 3 hours) to observe acute signaling changes.[1] Following treatment, the cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the p-ERK/total ERK ratio indicates successful pathway inhibition.

Conclusion and Future Directions

Pan-KRAS inhibitors represent a significant advancement in the quest to target KRAS-driven cancers. By inhibiting a broad range of KRAS mutants, these compounds hold the potential to benefit a larger patient population than allele-specific inhibitors. The data presented herein demonstrates their ability to potently inhibit the proliferation of cancer cells harboring various KRAS mutations. The continued development and clinical investigation of pan-KRAS inhibitors are crucial for realizing their full therapeutic potential in the treatment of these challenging malignancies.[4][9]

References

- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paluratide - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pan-KRAS-IN-9: A Technical Deep Dive into its Selectivity for KRAS over HRAS and NRAS

For Immediate Release

This technical guide provides an in-depth analysis of the pan-KRAS inhibitor, pan-KRAS-IN-9 (also known as BI-2865), focusing on its remarkable selectivity for KRAS over its closely related isoforms, HRAS and NRAS. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies. Herein, we consolidate quantitative data, detail experimental methodologies, and visualize key biological and experimental processes to offer a comprehensive understanding of this inhibitor's mechanism and specificity.

Executive Summary

KRAS is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic intervention. The development of pan-KRAS inhibitors, which can target various KRAS mutants, represents a significant advancement. This compound (BI-2865) is a non-covalent inhibitor that preferentially binds to the inactive, GDP-bound state of KRAS.[1][2] A key feature of this inhibitor is its high selectivity for KRAS, while largely sparing the other RAS isoforms, HRAS and NRAS.[1][3] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window. This guide will explore the molecular basis of this selectivity, present the supporting quantitative data, and outline the experimental protocols used for its characterization.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound for KRAS over HRAS and NRAS has been demonstrated through various biochemical and cellular assays. The ability of the inhibitor to suppress nucleotide exchange is significantly more potent against KRAS than against HRAS or NRAS.[4] While specific head-to-head IC50 or Kd values for HRAS and NRAS are not consistently reported in a single comparative table in the primary literature, the difference in activity is described as being "several orders of magnitude".[4] The available binding affinity data for this compound (BI-2865) against wild-type KRAS and several common mutants are summarized below.

| Target Protein | Binding Affinity (Kd) in nM |

| Wild-Type KRAS | 6.9 |

| KRAS G12C | 4.5 |